2-Chloro-1-fluoro-3-methyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-chloro-1-fluoro-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 |
InChI Key |
ADHXWUUHSCNPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Fluoro 3 Methyl 4 Nitrobenzene
Precursor Selection and Derivatization Strategies
Common Precursor Scaffolds:
Substituted Toluenes: A logical starting point is a toluene (B28343) molecule already bearing some of the required substituents. For instance, 2-chloro-3-methylphenol (B31080) or 3-fluoro-2-chlorotoluene could serve as precursors. The existing groups' directing effects are paramount for subsequent functionalization.
Anilines and Phenols: Aniline or phenol (B47542) derivatives offer versatile handles for introducing other groups. For example, a hydroxyl or amino group can be converted into a halogen (e.g., fluorine via the Schiemann reaction from an aniline) or can direct the regiochemistry of subsequent nitration and halogenation steps. A plausible precursor is 2-chloro-3-methylaniline.
Derivatization strategies involve the transformation of these precursors. For example, starting from o-methylphenol, a nitration reaction can selectively yield 2-methyl-6-nitrophenol, which can then be chlorinated to 2-chloro-3-nitrotoluene. wipo.int This intermediate is closely related to the target compound and requires subsequent fluorination and nitration at the correct position. The key is to introduce the substituents in a sequence that leverages their electronic and steric properties to achieve the desired isomer.
Electrophilic Aromatic Substitution Routes to 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene
Electrophilic aromatic substitution (EAS) is a primary method for introducing nitro and chloro groups onto an aromatic ring. The success of this route depends on the directing effects of the substituents already present on the benzene (B151609) ring.
In a hypothetical synthesis starting with 2-chloro-1-fluoro-3-methylbenzene , the final step would be nitration. To predict the outcome, the directing effects of the existing substituents must be analyzed:
Fluorine (-F): Ortho-, para-directing, deactivating.
Chlorine (-Cl): Ortho-, para-directing, deactivating.
Methyl (-CH₃): Ortho-, para-directing, activating.
The position of nitration (introduction of -NO₂) would be determined by the cumulative effects of these groups. The methyl group is the strongest activator, strongly directing ortho and para. The fluorine and chlorine are deactivating but also ortho-, para-directing. The position C4 is para to the fluorine atom and ortho to the methyl group. Position C6 is ortho to both fluorine and chlorine. Steric hindrance from the adjacent methyl and chloro groups would likely disfavor substitution at C2. Therefore, nitration would likely yield a mixture of isomers, with the 4-nitro product being a significant component.
Chlorinated nitroaromatic compounds are important building blocks for various industrial chemicals. mdpi.com The synthesis of an isomer, 1-chloro-2-methyl-4-nitrobenzene, highlights a typical EAS reaction involving nitration. mdpi.com
Nucleophilic Aromatic Substitution Pathways in the Synthesis of this compound
Nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for constructing the target molecule, particularly for introducing the fluorine atom. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halogen). nih.govorganic-chemistry.org
A common SₙAr strategy is the halogen exchange (Halex) reaction . This could involve, for example, the displacement of a chloride ion by a fluoride (B91410) ion. A plausible route would start with a precursor like 2,4-dichloro-3-methyl-1-nitrobenzene . The nitro group at C1 activates the chlorine atoms at the C2 (ortho) and C4 (para) positions for nucleophilic attack.
The reaction with a fluoride source, such as potassium fluoride (KF), would lead to the substitution of one of the chlorine atoms. google.comgoogle.com The relative reactivity of the ortho versus para chlorine would determine the regioselectivity. Generally, the para position is more activated and less sterically hindered, favoring the formation of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene. Patents describe the synthesis of fluoronitrobenzenes from corresponding chloronitrobenzenes using potassium fluoride in a polar aprotic solvent like sulfolane (B150427). google.comgoogle.com
It is well-established that bond formation to carbon atoms bearing hydrogen can be faster than to those bearing halogens, but the presence of a good leaving group and activating nitro groups makes the SₙAr of halogens a viable and widely used process. nih.govorganic-chemistry.org
Multi-step Synthesis Protocols and Intermediate Transformations
Achieving the specific substitution pattern of this compound typically requires a multi-step synthesis to control the regiochemistry. A hypothetical, yet plausible, protocol could be designed based on known transformations.
Proposed Synthetic Route:
Nitration of 2-Chloro-3-methylphenol: The synthesis could commence with 2-chloro-3-methylphenol. Electrophilic nitration using a mixture of nitric acid and sulfuric acid would likely place the nitro group at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the methyl group, yielding 2-chloro-3-methyl-4-nitrophenol .
Reduction of the Nitro Group: The resulting nitrophenol would then be subjected to reduction (e.g., using Fe/HCl or catalytic hydrogenation) to convert the nitro group into an amino group, forming 4-amino-2-chloro-3-methylphenol .
Diazotization and Fluorination (Schiemann Reaction): The amino group is a versatile handle. It can be converted into a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. Subsequent treatment with a fluoride source, such as fluoroboric acid (HBF₄), followed by heating, would replace the diazonium group with fluorine. This classic transformation is known as the Balz-Schiemann reaction. This would yield 2-chloro-1-fluoro-3-methyl-4-hydroxyphenol .
Final Nitration: The final step would be the re-introduction of the nitro group at the desired C4 position.
This sequence highlights the strategic use of intermediate functional groups to direct subsequent reactions and achieve the final complex substitution pattern. A similar multi-step approach starting from o-methylphenol to produce an intermediate for 2-fluoro-3-nitrobenzoic acid has been documented. wipo.int
Optimization of Reaction Conditions for Yield and Regioselectivity
Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of unwanted isomers. Key parameters include solvent, temperature, catalyst, and reagent stoichiometry.
For electrophilic nitration , the concentration and ratio of the nitric acid/sulfuric acid mixture, reaction temperature, and reaction time must be carefully controlled to prevent over-nitration and control isomer distribution.
For nucleophilic aromatic substitution (SₙAr) , particularly Halex reactions, several factors are crucial for high efficiency:
Fluoride Source: The reactivity of the alkali metal fluoride is important. Spray-dried or finely ground potassium fluoride is often more effective than standard KF. Cesium fluoride (CsF) is more reactive but also more expensive.
Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane are required to dissolve the reactants and facilitate the substitution. google.com
Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can significantly enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase. google.com
Temperature: SₙAr reactions often require high temperatures (e.g., 180-250°C) to proceed at a reasonable rate. google.com
The table below summarizes key optimization parameters for the primary synthetic routes.
| Reaction Type | Parameter | Effect on Yield and Regioselectivity | Example |
| Electrophilic Nitration | Nitrating Agent | Concentration affects reactivity; can lead to multiple products if too strong. | HNO₃/H₂SO₄ |
| Temperature | Higher temperatures can decrease selectivity and increase side products. | 0°C to room temperature | |
| Nucleophilic Substitution (Halex) | Fluoride Salt | Spray-dried KF has a higher surface area and is more reactive. | Potassium Fluoride (KF) |
| Solvent | Polar aprotic solvents are essential for dissolving the fluoride salt. | Sulfolane, DMSO | |
| Catalyst | Phase-transfer catalysts increase the effective concentration of the nucleophile. | Tetrabutylammonium chloride | |
| Temperature | Higher temperatures are needed to overcome the activation energy. | 180-250°C google.com |
By carefully tuning these conditions, chemists can steer the reaction towards the desired this compound product with improved efficiency and purity.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Fluoro 3 Methyl 4 Nitrobenzene
Detailed Studies on Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2-chloro-1-fluoro-3-methyl-4-nitrobenzene. This reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.
Influence of Halogen and Nitro Group Activation in SNAr Reactions
The presence of a strongly electron-withdrawing nitro group is crucial for the activation of the benzene (B151609) ring towards nucleophilic attack. libretexts.orgquora.com The nitro group, positioned para to the fluorine atom and meta to the chlorine atom, deactivates the entire ring towards electrophilic substitution but significantly activates it for SNAr reactions. quora.comchemguide.co.uk This activation stems from the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to it. libretexts.org
In the context of this compound, both the fluorine and chlorine atoms are potential leaving groups. The reactivity order in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com
Regiochemical Outcomes of SNAr on this compound
The regiochemistry of SNAr reactions on this molecule is determined by the relative activation of the carbon atoms bearing the halogen substituents. The fluorine atom at C1 is situated para to the activating nitro group at C4. This para relationship allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate onto the nitro group. The chlorine atom at C2, however, is ortho to the nitro group. While an ortho relationship also provides activation, the para-activation is generally stronger.
Therefore, nucleophilic attack preferentially occurs at the C1 position, leading to the displacement of the fluoride (B91410) ion. This is a well-established principle in SNAr chemistry, where the leaving group para to a strong electron-withdrawing group is the most readily substituted. libretexts.org
For instance, the reaction of similar compounds like 1-fluoro-4-nitrobenzene (B44160) with nucleophiles demonstrates the preferential substitution at the position activated by the para-nitro group. researchgate.net
Kinetic and Thermodynamic Aspects of SNAr Pathways
The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the substrate. For this compound, the rate of reaction will be significantly faster for substitution of the fluorine atom compared to the chlorine atom due to the greater activation provided by the para-nitro group.
Computational models, such as those using multivariate linear regression, have been developed to predict the rate and regioselectivity of SNAr reactions based on molecular descriptors like the LUMO energy and electrostatic potential at the reaction center. chemrxiv.org These models quantitatively confirm the importance of electronic factors in determining the reaction outcome.
Electrophilic Reactivity and Substitution Patterns
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The nitro group is a powerful deactivating group and a meta-director. quora.comchemguide.co.uk The halogen atoms are also deactivating, although they are ortho, para-directing. The methyl group is an activating, ortho, para-director.
In this polysubstituted system, the directing effects of the substituents are in conflict. However, the overwhelming deactivating effect of the nitro group makes electrophilic substitution reactions highly unfavorable under standard conditions. If forced to react under harsh conditions, the substitution pattern would be complex and likely result in a mixture of products, with the regiochemistry being a subtle balance of the directing effects of all four substituents. For example, in nitrobenzene (B124822), further nitration requires high temperatures and yields primarily 1,3-dinitrobenzene. chemguide.co.uk
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound can be readily reduced to an amino group. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed to achieve this conversion.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.
Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. scispace.com
Transfer Hydrogenation: Using a source of hydrogen other than H₂, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. scispace.com
Other Reagents: Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal-free systems like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, can also be used. scispace.comorganic-chemistry.org
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. In the case of this compound, the halogen atoms are generally stable to many of these reduction conditions.
Oxidation Chemistry of the Methyl Group in this compound
The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents. Common reagents for the oxidation of alkylbenzenes to benzoic acids include:
Potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, followed by acidification.
Potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid (H₂SO₄).
Nitric acid (HNO₃) at high temperatures.
The presence of the deactivating nitro and halogen groups on the ring can make the oxidation of the methyl group more difficult compared to toluene (B28343) or other activated alkylbenzenes. However, with sufficiently strong oxidizing conditions, the conversion to 2-chloro-1-fluoro-4-nitrobenzoic acid should be achievable.
Other Significant Transformative Reactions
Beyond the more common nucleophilic aromatic substitution and nitro group reduction reactions, the reactivity of this compound extends to other significant chemical transformations. Although specific literature detailing a wide array of unique reactions for this exact molecule is limited, its structural motifs suggest potential for participation in various synthetic strategies, drawing parallels from the reactivity of analogous substituted nitrobenzenes. These can include metal-catalyzed cross-coupling reactions and the construction of heterocyclic systems.
Research into the application of substituted nitroaromatics in modern synthetic chemistry has revealed their utility as versatile building blocks. For instance, compounds with similar substitution patterns are known to undergo transformations that lead to the formation of complex molecular architectures. While direct examples for this compound are not extensively documented in readily available literature, the principles of established synthetic methodologies can be applied to predict its potential reactivity in more specialized transformations.
One area of potential transformation involves palladium-catalyzed cross-coupling reactions. While typically the chlorine atom would be the primary site for such reactions, the presence of other functional groups can influence the regioselectivity and feasibility of coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. The electronic environment created by the fluorine, methyl, and nitro groups would play a critical role in the oxidative addition step and subsequent transmetalation and reductive elimination.
Furthermore, the strategic positioning of the nitro group ortho to a methyl group suggests possibilities for intramolecular cyclization reactions following reduction of the nitro group to an amine. Such transformations are pivotal in the synthesis of various heterocyclic compounds, including quinolines and their derivatives. The general strategy involves the reduction of the nitro group to an amine, which can then react with a suitably positioned functional group or an external reagent to form a new ring system.
While specific data tables for "Other Significant Transformative Reactions" of this compound are not available in the reviewed literature, the following table outlines the compound names mentioned in this context.
Advanced Computational and Theoretical Characterization of 2 Chloro 1 Fluoro 3 Methyl 4 Nitrobenzene
Theoretical Reactivity Descriptors
Theoretical reactivity descriptors, derived from computational chemistry, offer a quantitative framework for understanding and predicting the chemical behavior of a molecule. These descriptors are rooted in conceptual density functional theory (DFT) and provide insights into the electrophilic and nucleophilic nature, as well as the stability and reactivity of the compound. For the purpose of this analysis, data from a DFT study on the closely related compound, 2-chloro-1-fluoro-4-nitrobenzene, calculated at the B3LYP/6-311++G(d,p) level of theory, will be utilized to approximate the properties of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene. prensipjournals.com
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A study on 2-chloro-1-fluoro-4-nitrobenzene provides key electronic properties that allow for the calculation of these indices. prensipjournals.com The HOMO energy (EHOMO) is reported as -8.34 eV and the LUMO energy (ELUMO) as -4.01 eV. prensipjournals.com The electrophilicity index is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Table 1: Theoretical Reactivity Descriptors for 2-Chloro-1-fluoro-4-nitrobenzene Data sourced from a computational study on 2-chloro-1-fluoro-4-nitrobenzene, serving as an analogue. prensipjournals.com
Click to view interactive data table
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.34 |
| ELUMO | -4.01 |
| Electronegativity (χ) | 6.175 |
| Chemical Hardness (η) | 2.165 |
| Electrophilicity Index (ω) | 8.80 |
The high electrophilicity index suggests that the molecule is a strong electrophile, a characteristic feature of nitroaromatic compounds. prensipjournals.com The presence of electron-withdrawing nitro, chloro, and fluoro groups significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. rsc.orgijrti.org
Chemical Hardness and Softness Parameters
Chemical hardness (η) and its inverse, chemical softness (S), are indicators of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap, suggesting lower stability and higher reactivity.
For the analogue 2-chloro-1-fluoro-4-nitrobenzene, the chemical hardness is calculated to be 2.165 eV, and the molecular softness is 0.231 eV-1. prensipjournals.com These values are indicative of a molecule with moderate stability. The concept of local softness can be used to predict the most reactive sites within the molecule. For nitrobenzene (B124822) derivatives, the oxygen atoms of the nitro group and the carbon atom attached to it are often the softest, and therefore most reactive, centers. acs.org
Table 2: Chemical Hardness and Softness for 2-Chloro-1-fluoro-4-nitrobenzene Data sourced from a computational study on 2-chloro-1-fluoro-4-nitrobenzene, serving as an analogue. prensipjournals.com
Click to view interactive data table
| Parameter | Value |
|---|---|
| Chemical Hardness (η) | 2.165 eV |
| Molecular Softness (S) | 0.231 eV-1 |
Dipole Moment and Polarizability Investigations
For 2-chloro-1-fluoro-4-nitrobenzene, the calculated dipole moment is 2.89 Debye. prensipjournals.com This significant dipole moment is a result of the vector sum of the individual bond dipoles, with the highly electronegative nitro and halogen substituents creating a pronounced charge separation across the molecule. rsc.org The presence of a large dipole moment influences the molecule's solubility and its behavior in electric fields. rsc.orgquora.com Computational studies on para-substituted nitrobenzenes have shown that as the electron-donating tendency of a substituent increases, the polarizability of the molecule also tends to increase. nih.gov
Table 3: Dipole Moment and Polarizability for 2-Chloro-1-fluoro-4-nitrobenzene Data sourced from a computational study on 2-chloro-1-fluoro-4-nitrobenzene, serving as an analogue. prensipjournals.com
Click to view interactive data table
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 2.89 D |
Intermolecular Interactions and Aggregation Behavior (Theoretical Perspectives)
The substituent groups on the aromatic ring of this compound are expected to play a significant role in dictating its intermolecular interactions and, consequently, its aggregation behavior in the solid state and in solution.
Hydrogen Bonding Networks
The nitro group is a well-established hydrogen bond acceptor. nih.gov The oxygen atoms of the nitro group possess lone pairs of electrons and a partial negative charge, making them capable of forming hydrogen bonds with suitable donor groups. In the absence of strong hydrogen bond donors within the molecule itself, it is likely to form intermolecular hydrogen bonds with other molecules, including solvents or other components in a mixture. nih.gov
While the C-H bonds of the methyl group and the aromatic ring are generally weak hydrogen bond donors, they can participate in weak C-H···O interactions, which have been shown to contribute to the stability of crystal structures of related nitroaromatic compounds. researchgate.netresearchgate.net The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor. chemrevlett.com
Pi-Stacking and Other Non-Covalent Interactions
As an aromatic system, the benzene (B151609) ring of this compound can participate in π-stacking interactions. These interactions, which involve the non-covalent attraction between aromatic rings, are crucial in determining the packing of molecules in crystals and the binding of molecules to biological targets. nih.gov The presence of the electron-withdrawing nitro group can enhance π-stacking interactions, particularly with electron-rich aromatic systems. acs.org Theoretical studies have shown that stacking interactions in nitroarenes can be very strong. nih.gov
The chlorine and fluorine substituents also contribute to the intermolecular interaction landscape through halogen bonding and dipole-dipole interactions, further influencing the aggregation behavior of the molecule.
Crystallographic and Conformational Analysis of 2 Chloro 1 Fluoro 3 Methyl 4 Nitrobenzene
Single Crystal X-ray Diffraction Studies (Applied to similar structures)
Single-crystal X-ray diffraction is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystal. rigaku.comcarleton.eduyoutube.com This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and site-ordering. carleton.edu The interaction of X-rays with a crystalline sample produces a diffraction pattern based on constructive interference, governed by Bragg's Law. carleton.eduyoutube.com Analysis of this pattern allows for the unambiguous determination of the molecular structure. rigaku.comyoutube.com
For structurally related compounds, such as halogenated nitrobenzenes, single-crystal X-ray diffraction studies have been successfully employed to elucidate their molecular structures. For instance, the analysis of compounds like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene and 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one provides valuable crystallographic data that can be extrapolated to understand the titular compound. nih.govnih.gov
A representative set of crystal data for a similar compound, 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one, is presented in the table below. nih.gov
| Crystal Data for a Structurally Similar Compound | |
| Empirical Formula | C₁₀H₆ClF₃N₄O₃ |
| Formula Weight | 322.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.556 (3) |
| b (Å) | 14.800 (3) |
| c (Å) | 6.8760 (14) |
| β (°) | 103.32 (3) |
| Volume (ų) | 1243.4 (4) |
| Z | 4 |
Data sourced from the crystallographic study of 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one. nih.gov
Molecular Conformation and Dihedral Angles (Applied to similar structures)
The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for understanding its chemical and physical properties. In substituted nitrobenzenes, the orientation of the nitro group relative to the benzene (B151609) ring is of particular interest. This is often described by the dihedral angle between the plane of the nitro group and the plane of the benzene ring.
In many nitroaromatic compounds, the nitro group is twisted out of the plane of the benzene ring due to steric hindrance from adjacent substituents. rsc.org For example, in 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one, the nitro substituent subtends an angle of 39.5 (1)° to the benzene ring plane. nih.gov Similarly, in 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°. nih.gov
Theoretical studies on nitrobenzene (B124822) and its derivatives have shown that while nitrobenzene itself is nearly planar, the presence of ortho substituents can lead to significant out-of-plane rotation of the nitro group. researchgate.netscispace.com For 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene, the presence of the chloro and methyl groups ortho and meta to the nitro group would likely induce a non-planar conformation.
The table below presents selected dihedral angles from a related structure, highlighting the non-planar arrangement of substituents.
| Selected Dihedral Angles for a Structurally Similar Compound | |
| Angle | **Value (°) ** |
| Benzene ring to triazolone ring | 59.9 (1) |
| Nitro group to benzene ring | 39.5 (1) |
Data from 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one. nih.gov
Crystal Packing and Solid-State Architecture (Applied to similar structures)
In aromatic compounds, π–π stacking is a common packing motif, where the aromatic rings of adjacent molecules are arranged in either a face-to-face or offset fashion. researchgate.net For instance, in the crystal structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, weak π–π contacts between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å, contribute to the stabilization of the structure. nih.gov This compound also exhibits intermolecular C—H⋯O interactions that link the molecules in a herringbone arrangement. nih.gov
Similarly, in 1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one, molecules form inversion dimers through intermolecular C—H⋯O hydrogen bonds. nih.gov The specific packing arrangement can influence the physical properties of the solid, such as its melting point and solubility.
The types of crystal packing commonly observed in aromatic hydrocarbons include herringbone, γ-structure, sandwich herringbone, and β-structure. researchgate.net The presence of polar substituents like the nitro group and halogens in this compound would likely lead to more complex packing arrangements driven by dipole-dipole interactions in addition to van der Waals forces.
Conformational Isomerism and Energy Barriers (Applied to similar structures)
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. ntu.edu.sgyoutube.com For substituted nitrobenzenes, the rotation of the nitro group about the C-N bond is a key conformational process. The energy barrier to this rotation is influenced by the electronic effects and steric hindrance of the other substituents on the benzene ring. nih.gov
Theoretical studies on various nitrotoluenes, nitrophenols, and nitroanilines have calculated the rotational barriers of the nitro group. nih.gov These studies indicate that the height of the energy barrier varies depending on the type and position of the substituents. For example, the average V₂ barrier for the nitro group rotation in 4-nitrotoluene (B166481) is 6.92 kcal/mol, while for 4-nitroaniline, it is 9.13 kcal/mol. nih.gov These values suggest that electronic factors play a significant role in determining the rotational barrier.
In the case of this compound, the presence of the ortho-chloro and meta-methyl groups relative to the nitro group would create a unique potential energy surface for the rotation of the nitro group. The steric clash between the nitro group's oxygen atoms and the adjacent chloro and methyl groups would likely result in a significant rotational barrier. Quantum chemical modeling of similar molecules has shown that different conformers (rotamers) can be energetically very close, with small rotational barriers between them. mdpi.comnih.gov
| Calculated Rotational Barriers for the Nitro Group in Similar Compounds | |
| Compound | Average V₂ Barrier (kcal/mol) |
| 3-Nitrotoluene | 6.44 |
| 4-Nitrotoluene | 6.92 |
| 3-Nitrophenol | 6.64 |
| 4-Nitrophenol | 7.93 |
| 3-Nitroaniline | 6.38 |
| 4-Nitroaniline | 9.13 |
Data from theoretical studies on nitrotoluenes, nitrophenols, and nitroanilines. nih.gov
Applications and Future Research Directions for 2 Chloro 1 Fluoro 3 Methyl 4 Nitrobenzene in Organic Synthesis
Utility as a Synthetic Building Block for Complex Organic Architectures
The strategic placement of chloro, fluoro, methyl, and nitro groups on the benzene (B151609) ring of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene makes it a potentially valuable precursor for a variety of complex organic structures. The presence of two different halogen atoms, chlorine and fluorine, offers the potential for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. Generally, in SNAr reactions, the carbon-fluorine bond is more readily cleaved than the carbon-chlorine bond due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. This differential reactivity could allow for sequential, site-selective introduction of various nucleophiles, leading to the construction of intricately substituted aromatic cores.
The nitro group, a strong electron-withdrawing group, is positioned ortho to the chlorine atom and meta to the fluorine atom. Its powerful activating effect, particularly for nucleophilic substitution at the ortho and para positions, suggests that the chlorine atom would be the primary site for substitution. Following an initial substitution at the 2-position, the electronic nature of the newly introduced group would then modulate the reactivity of the remaining fluorine atom, offering a handle for further diversification.
Furthermore, the nitro group itself can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This amino functionality can be diazotized and converted to a variety of other substituents or can participate in the formation of heterocyclic rings, such as quinolines, quinoxalines, or benzodiazepines, which are privileged scaffolds in medicinal chemistry. The methyl group, while less reactive, can potentially undergo oxidation or benzylic halogenation to introduce further functionality.
Development of Novel Reaction Methodologies Involving this compound
The unique substitution pattern of this compound invites the development of novel reaction methodologies. Beyond classical SNAr reactions, modern cross-coupling techniques could unlock new synthetic pathways.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-Cl bond is a common participant in these reactions, recent advancements have also enabled the use of the more challenging C-F bond. The development of specific catalyst systems that can selectively activate one halogen over the other in the presence of the nitro group would be a significant contribution. For instance, a catalyst that preferentially activates the C-Cl bond would allow for the introduction of an aryl, alkyl, or amino group at the 2-position, leaving the C-F bond intact for subsequent manipulation.
Moreover, the nitro group itself has been shown to participate in cross-coupling reactions, acting as a leaving group. The development of methodologies that could selectively couple at the C-NO₂ bond in the presence of C-Cl and C-F bonds would provide an additional layer of synthetic utility.
Below is a hypothetical data table illustrating the potential outcomes of selective cross-coupling reactions, which would require experimental validation.
| Reaction Type | Catalyst System | Coupling Partner | Potential Product | Potential Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | 2-Aryl-1-fluoro-3-methyl-4-nitrobenzene | Data not available |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Secondary amine | 2-(Dialkylamino)-1-fluoro-3-methyl-4-nitrobenzene | Data not available |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 2-Alkynyl-1-fluoro-3-methyl-4-nitrobenzene | Data not available |
| C-F Activation | Ni(cod)₂ / PCy₃ | Organozinc reagent | 1-Aryl-2-chloro-3-methyl-4-nitrobenzene | Data not available |
Role in the Synthesis of Advanced Organic Materials
The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, altered electronic characteristics, and enhanced lipophilicity. These attributes are highly desirable in the design of advanced organic materials for applications in electronics, optics, and materials science.
The synthesis of novel polymers, dyes, and liquid crystals could be explored using this compound as a key monomer or building block. For example, polymerization through repeated nucleophilic aromatic substitution reactions could lead to the formation of poly(arylene ether)s with tailored properties. The presence of the nitro group could also be exploited for the synthesis of nonlinear optical (NLO) materials, as molecules with strong donor-acceptor systems often exhibit significant NLO responses.
Investigations into Environmental Fate and Biodegradation Pathways
Chlorinated and fluorinated nitroaromatic compounds are often classified as persistent organic pollutants due to their widespread industrial use and resistance to degradation. nih.gov Understanding the environmental fate of this compound is therefore of critical importance.
Research into the biodegradation of related compounds has shown that various microorganisms, including bacteria and fungi, can metabolize halogenated nitroaromatics. nih.gov The degradation pathways typically involve either the reduction of the nitro group or the removal of the halogen atoms. For instance, some bacteria can utilize nitroreductases to convert the nitro group to an amino group, which is often a key initial step in the degradation cascade. Other microbial enzymes, such as dehalogenases, can cleave the carbon-halogen bond. nih.gov
Specific studies on this compound would be necessary to determine its persistence in the environment and to identify the microorganisms and enzymatic systems capable of its degradation. Such research would involve incubating the compound with various soil and water microorganisms and analyzing for the formation of metabolites. This could reveal whether the chloro or fluoro substituent is preferentially removed and the nature of the subsequent breakdown products. Given the general persistence of such compounds, investigations into advanced oxidation processes for its remediation would also be a valuable area of research.
A summary of potential initial biodegradation steps, based on literature for related compounds, is presented below.
| Enzyme Type | Proposed Initial Transformation | Potential Intermediate |
| Nitroreductase | Reduction of the nitro group | 2-Chloro-1-fluoro-3-methyl-4-aminobenzene |
| Dehalogenase | Hydrolytic cleavage of the C-Cl bond | 1-Fluoro-2-hydroxy-3-methyl-4-nitrobenzene |
| Dioxygenase | Dihydroxylation of the aromatic ring | Dihydroxylated intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
